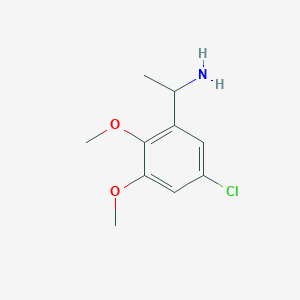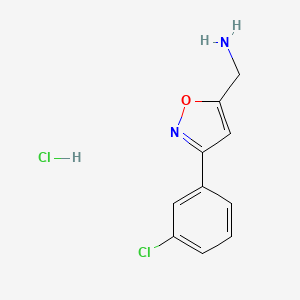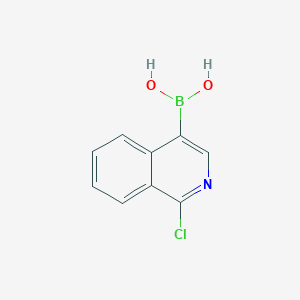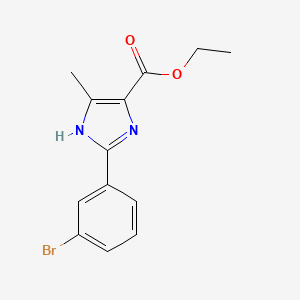
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
Vue d'ensemble
Description
This compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a carboxylate ester functional group (COO-) attached to the imidazole ring. The presence of a bromophenyl group indicates that this compound could potentially be used in reactions involving aromatic substitution .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the introduction of the bromophenyl and methyl groups, and the esterification of the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic imidazole and phenyl rings, the polar carboxylate ester group, and the electronegative bromine atom. These features could affect the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The bromine atom on the phenyl ring makes it susceptible to reactions involving nucleophilic aromatic substitution. The ester group could undergo hydrolysis, transesterification, and other reactions typical of carboxylate esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it somewhat polar, affecting its solubility in different solvents. The bromine atom might make it heavier and more dense compared to compounds with similar structures .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is utilized as a building block in radical cyclization reactions onto azoles, leading to the synthesis of various heterocyclic compounds. For instance, 2-(2-Bromophenyl)ethyl methanesulfonate, a related compound, has been used to alkylate azoles, which then undergo radical cyclisations to yield new 6-membered rings attached to the azoles. These cyclisations are facilitated by intramolecular homolytic aromatic substitution on the azole rings (Allin et al., 2005).
Crystallography and Molecular Structure
Studies have explored the hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, including variations with different substituents. These investigations provide insights into the molecular and crystal structures of such compounds, which are important for understanding their chemical properties and potential applications in various fields (Costa et al., 2007).
Organic Synthesis and Catalysis
Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, a derivative of ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate, has been studied in the context of hydrolysis reactions. The resulting product crystallizes as a dihydrate, showcasing its potential in organic synthesis (Wu et al., 2005).
Synthesis of Pharmaceutical Intermediates
This compound has been used in the synthesis of key intermediates for pharmaceutical products. For example, ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a related intermediate, is pivotal in the synthesis of Olmesartan, a medication used to treat high blood pressure (Shen, 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXNUMWMHMOVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



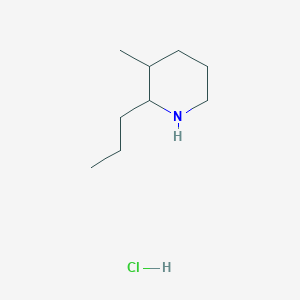
![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)
![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)

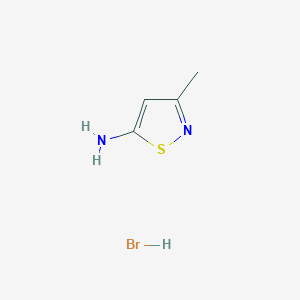

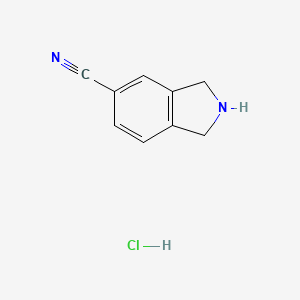
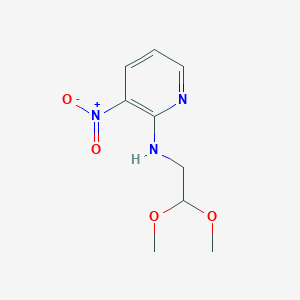
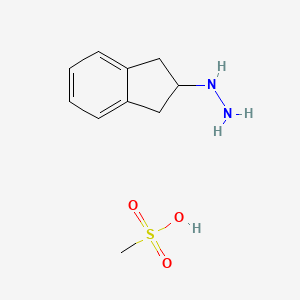
![N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423588.png)
